Lipophilicity Modulation: C3-Fluorination Provides a logP Window Distinct from Both Non-Fluorinated and Terminal-Fluoromethyl Regioisomers
tert-Butyl N-(3-fluoro-4-hydroxybutyl)carbamate (CAS 2358501-86-5) is predicted to exhibit an intermediate logP value between its non-fluorinated analog and its terminal fluoromethyl regioisomer, owing to the internal placement of the fluorine at C3. This fluorine placement modulates hydrogen-bonding capacity of the adjacent C4 hydroxyl without the extreme polarity shift observed when fluorine is placed at the terminal C1 position [1]. The non-fluorinated analog, tert-butyl N-(4-hydroxybutyl)carbamate (CAS 75178-87-9), has a measured/computed logP of 1.67 . The C1-terminal fluoromethyl regioisomer, tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate (CAS 86617-89-2), has a logP of 0.93 . The C3-fluorinated target compound is thus expected to fall in the logP range of approximately 1.0–1.5, offering a differentiated lipophilicity window that balances metabolic stability (from fluorination) with acceptable aqueous solubility for downstream conjugation reactions.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 1.0–1.5 (predicted; no experimentally measured logP publicly available) |
| Comparator Or Baseline | Comparator 1 (non-fluorinated analog, CAS 75178-87-9): logP = 1.67; Comparator 2 (C1-fluoromethyl regioisomer, CAS 86617-89-2): logP = 0.93 |
| Quantified Difference | Target estimated logP is approximately 0.2–0.7 units lower than non-fluorinated analog and 0.1–0.6 units higher than C1-fluoromethyl regioisomer |
| Conditions | Computed logP values (ALOGPS/XLogP3); no experimental shake-flask logP data available for the target compound |
Why This Matters
A logP reduction of 0.2–0.7 versus the non-fluorinated analog, without the excessive hydrophilicity of the C1-fluoromethyl isomer, provides a tunable lipophilicity range that can improve both passive membrane permeability and metabolic stability in lead optimization campaigns [2].
- [1] Böhm HJ, Banner D, Bendels S, et al. Fluorine in Medicinal Chemistry. ChemBioChem. 2004;5(5):637-643. doi:10.1002/cbic.200300811. [Discusses how fluorine position modulates logP and pKa of adjacent functional groups.] View Source
- [2] Waring MJ. Lipophilicity in Drug Discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. [Establishes that logP modulation in the 1–3 range is optimal for oral bioavailability.] View Source
